Methyl 4-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and a benzoate ester group, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents used in this step include hydrazines, nitriles, and various catalysts to facilitate the cyclization reaction.
Introduction of the Propanamido Group: The propanamido group can be introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridazine ring or the benzoate ester group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: Researchers investigate the compound’s interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound is used as a tool to study biological pathways and processes, providing insights into cellular mechanisms and disease states.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular responses .
Comparison with Similar Compounds
Methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate can be compared with other similar compounds, such as:
Fluconazole: A triazole-containing antifungal drug with a similar triazole ring system but different substituents and biological activity.
Voriconazole: Another triazole antifungal with a different substitution pattern on the triazole ring, leading to distinct pharmacological properties.
Trazodone: An antidepressant with a triazole ring, used for its different therapeutic effects compared to the compound .
The uniqueness of methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 4-[3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C18H19N5O3/c1-11-15(12(2)22-23-10-19-21-17(11)23)8-9-16(24)20-14-6-4-13(5-7-14)18(25)26-3/h4-7,10H,8-9H2,1-3H3,(H,20,24) |
InChI Key |
KVYODAVKAHJEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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